3-(Dimethylamino)-N,N-dimethylpropionamide CAS 17268-47-2 properties
3-(Dimethylamino)-N,N-dimethylpropionamide CAS 17268-47-2 properties
An In-depth Technical Guide to 3-(Dimethylamino)-N,N-dimethylpropionamide (CAS 17268-47-2)
Authored by a Senior Application Scientist
Introduction: A Molecule of Dual Functionality
Within the vast landscape of organic chemistry, certain molecules distinguish themselves not by sheer complexity, but by the versatility embedded in their structure. 3-(Dimethylamino)-N,N-dimethylpropionamide, registered under CAS Number 17268-47-2, is a prime example of such a compound. Its molecular architecture is uniquely bifunctional, featuring both a tertiary amine [-N(CH₃)₂] and a tertiary amide [-C(=O)N(CH₃)₂] group within a compact aliphatic chain.[1] This dual-functionality imparts a compelling combination of high polarity, nucleophilicity, and stability, positioning it as a valuable intermediate and building block in diverse scientific disciplines.[1][2]
This guide provides an in-depth exploration of 3-(Dimethylamino)-N,N-dimethylpropionamide, from its fundamental physicochemical properties and synthesis to its applications and safe handling protocols. The content herein is curated for researchers, scientists, and drug development professionals who require a technical and practical understanding of this versatile compound.
Core Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is the foundation for its effective application in research and synthesis. 3-(Dimethylamino)-N,N-dimethylpropionamide is a liquid at room temperature, a characteristic indicative of its polarity and molecular weight.[1] Its miscibility with water and other polar organic solvents is a key attribute for its use in various reaction media.[1][2]
Identifiers and Structural Data
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IUPAC Name: 3-(dimethylamino)-N,N-dimethylpropanamide[3][]
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CAS Number: 17268-47-2[3]
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InChI Key: ZCJKJJQMCWSWGZ-UHFFFAOYSA-N[][5]
Quantitative Physicochemical Data
The following table summarizes the key quantitative properties of 3-(Dimethylamino)-N,N-dimethylpropionamide, compiled from various chemical data sources.
| Property | Value | Source(s) |
| Density | 0.926 g/cm³ | [][5][7] |
| Boiling Point | 203.6°C at 760 mmHg | [][5][8] |
| 111-112.5°C at 16 Torr | [7][9] | |
| Flash Point | 69.7°C | [5][8] |
| Vapor Pressure | 0.276 mmHg at 25°C | [1][5] |
| Refractive Index | ~1.451 - 1.4585 | [1][5][9] |
| LogP | ~0.026 | [1][5][7] |
| Solubility | Soluble (930 g/L at 25°C) | [7] |
| pKa (Predicted) | 8.89 ± 0.28 | [9] |
Established Synthetic Routes and Mechanistic Analysis
The synthesis of 3-(Dimethylamino)-N,N-dimethylpropionamide can be achieved through several well-established organic reactions. The choice of pathway often depends on the availability of starting materials, desired purity, and scalability. The most common methods involve amine-acyl halide condensations or the direct amidation of propanoic acid derivatives.[1]
Synthesis Pathway: Amine-Acyl Halide Condensation
A robust and frequently employed method involves a two-step process starting from a suitable 3-halo-substituted propionyl chloride. This route leverages the differential reactivity of the acyl chloride and the alkyl halide.
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Amidation of the Acyl Halide: The process begins with the reaction of a 3-halopropionyl chloride (e.g., 3-chloropropionyl chloride) with dimethylamine. The highly electrophilic acyl chloride carbon is readily attacked by the nucleophilic dimethylamine, forming the stable tertiary amide, 3-chloro-N,N-dimethylpropionamide. This reaction is typically performed at low temperatures to control its exothermicity.
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Nucleophilic Substitution of the Alkyl Halide: The resulting intermediate, 3-chloro-N,N-dimethylpropionamide, then undergoes a second reaction with another equivalent of dimethylamine. In this step, the tertiary amine on the dimethylamine molecule acts as a nucleophile, displacing the chloride on the propyl chain to form the final product.[1] This Sₙ2 reaction yields 3-(Dimethylamino)-N,N-dimethylpropionamide.
Caption: Amine-Acyl Halide Condensation Workflow.
Experimental Protocol: Amine-Acyl Halide Condensation Route
Causality and Self-Validation: This protocol is designed for high yield and purity. The use of an excess of dimethylamine serves a dual purpose: it acts as the nucleophile for both steps and neutralizes the HCl byproduct generated during the initial amidation, driving the reaction to completion. Monitoring by techniques like TLC or GC-MS at each stage validates the progression from starting material to intermediate and finally to the product.
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Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with a solution of dimethylamine (2.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane or THF) and cooled to 0°C in an ice bath.
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Step 1 - Amidation: 3-Chloropropionyl chloride (1.0 equivalent) is dissolved in the same solvent and added dropwise to the cooled dimethylamine solution via the dropping funnel, ensuring the internal temperature does not exceed 5-10°C. After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours until the formation of the intermediate, 3-chloro-N,N-dimethylpropionamide, is complete (monitored by TLC/GC).
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Step 2 - Nucleophilic Substitution: The reaction mixture is gently heated to reflux (typically 40-60°C depending on the solvent) and maintained for 4-6 hours. This provides the necessary activation energy for the nucleophilic substitution of the chloride by the excess dimethylamine.
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Work-up and Isolation: Upon completion, the mixture is cooled to room temperature. The dimethylamine hydrochloride salt is removed by filtration. The filtrate is washed sequentially with a dilute aqueous base (e.g., NaHCO₃) and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
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Purification: The crude product is purified by vacuum distillation to yield 3-(Dimethylamino)-N,N-dimethylpropionamide as a clear liquid. Purity is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Core Applications in Scientific Research and Development
The unique bifunctional nature of 3-(Dimethylamino)-N,N-dimethylpropionamide makes it a highly sought-after intermediate in several areas of chemical science.
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Organic Synthesis and Medicinal Chemistry: The compound serves as a versatile precursor for constructing more complex molecules.[1] The tertiary amine can act as a base or nucleophile, while the tertiary amide provides a stable, polar backbone. These features are exploited in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), where the dimethylaminopropyl moiety is a common structural motif.[1]
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Polymer and Materials Science: In industrial applications, amino-amides like this compound are used in the production of specialized polymers and resins.[1] The functional groups can be incorporated into polymer chains to introduce specific properties such as improved adhesion, enhanced solubility in polar solvents, or increased thermal stability.[1] For instance, it can be a monomer for the production of certain polyacrylamides.[1]
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Specialty Solvents and Reaction Media: As a polar, high-boiling tertiary amide, it can be used in specialized solvent systems.[1][] Its strong solvating power and compatibility across a wide pH range are beneficial for controlling reaction media and for creating unique formulations.[1][]
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Surfactant and Colloid Science: Structurally related N-[3-(dimethylamino)propyl]amides have been studied for their potential as cationic surfactants.[1] Given its hydrophilic amine and amide functionalities, 3-(Dimethylamino)-N,N-dimethylpropionamide serves as a useful model compound for investigating the fundamental properties that govern surface activity.[1]
Safety, Handling, and Regulatory Information
Proper handling of any chemical reagent is paramount for laboratory safety. Based on aggregated GHS data, 3-(Dimethylamino)-N,N-dimethylpropionamide is classified with several hazards.
GHS Hazard Classification
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H311: Toxic in contact with skin [Danger Acute toxicity, dermal][3]
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H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation][3]
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H302: Harmful if swallowed [Warning Acute toxicity, oral][3]
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H225: Highly Flammable liquid and vapor [Danger Flammable liquids][3][10]
Recommended Handling and Storage Protocols
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Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[11][12]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[11] Keep it segregated from strong oxidizing agents and strong bases.[11]
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First Aid Measures:
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Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes. Seek immediate medical attention.[13]
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[12][13]
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Inhalation: Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[13]
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Ingestion: Do NOT induce vomiting. Rinse mouth and drink 2-4 cupfuls of water. Seek immediate medical attention.[14]
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Conclusion
3-(Dimethylamino)-N,N-dimethylpropionamide (CAS 17268-47-2) is a potent and versatile chemical tool. Its value lies in the strategic placement of two distinct nitrogen-containing functional groups, which allows it to serve as a reactive intermediate, a building block for complex molecular targets, and a specialized polar solvent. For researchers in drug discovery, polymer science, and synthetic chemistry, a comprehensive understanding of its properties, synthesis, and handling is essential for leveraging its full potential in advancing scientific innovation.
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Material Safety Data Sheet - N,N-Dimethylpropionamide, 99+% (GC). (n.d.). Cole-Parmer. Retrieved January 29, 2026, from [Link]
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Exploring N,N-Dimethylpropionamide: Applications and Properties. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Retrieved January 29, 2026, from [Link]
- Synthesis method of N, N-dimethyl-3-methoxy propionamide. (n.d.). Google Patents.
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Understanding N,N-Dimethylpropionamide: Synthesis and Chemical Intermediate Uses. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Retrieved January 29, 2026, from [Link]
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Propanamide, 3-(dimethylamino)-N,N-dimethyl-. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]
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Safety Data Sheet: N,N-bis[3-(dimethylamino)propyl]. (2019, May 9). Chemos GmbH & Co.KG. Retrieved January 29, 2026, from [Link]
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